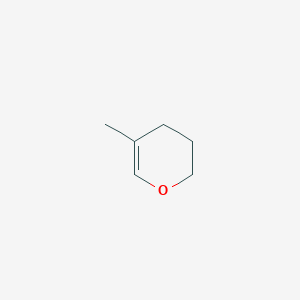

5-Methyl-3,4-dihydro-2H-pyran

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-3,4-dihydro-2H-pyran is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

5-Methyl-3,4-dihydro-2H-pyran serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the formation of more complex molecules.

Key Applications:

- Synthesis of Pyran Derivatives: The compound is often utilized as a precursor for synthesizing other pyran derivatives, which are essential in the development of pharmaceuticals and agrochemicals.

- Formation of Carboxylates: It has been shown to be effective in the preparation of methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate, which is an intermediate used in producing bioactive compounds like pentoxifylline .

Medicinal Chemistry

The medicinal properties of this compound derivatives have garnered attention in drug development. Research indicates that these compounds exhibit biological activities that can be harnessed for therapeutic purposes.

Case Studies:

- Antitumor Activity: Some derivatives have demonstrated significant antitumor effects in preclinical studies. For instance, modifications to the 5-methyl group have been linked to enhanced cytotoxicity against cancer cell lines.

- Nucleic Acid Modifications: A novel application involves incorporating this compound into nucleic acid structures to create modified oligonucleotides with improved stability and affinity towards RNA targets . This modification enhances resistance to nucleases, making it a potential candidate for therapeutic oligonucleotide design.

Environmental Chemistry

The compound is also explored within the context of environmental chemistry due to its relatively low toxicity and biodegradability compared to other synthetic compounds.

Applications:

- Green Chemistry Initiatives: The synthesis processes involving this compound often emphasize reduced waste generation and energy efficiency. For example, processes utilizing sodium methoxide instead of potassium carbonate have shown to produce less effluent and require fewer resources .

Material Science

In material science, derivatives of this compound are being investigated for their potential use in creating new materials with desirable properties.

Research Insights:

- Polymer Synthesis: The compound can be polymerized to form materials with unique mechanical properties suitable for various applications including coatings and adhesives.

Data Table: Applications Overview

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pyran derivatives | Key in pharmaceutical synthesis |

| Medicinal Chemistry | Antitumor agents | Enhanced cytotoxicity observed |

| Nucleic acid modifications | Improved stability and nuclease resistance | |

| Environmental Chemistry | Green chemistry processes | Reduced waste and energy efficiency |

| Material Science | Polymer synthesis | Unique mechanical properties |

化学反应分析

Nucleophilic Additions

The compound undergoes nucleophilic additions at its carbonyl group (if present) or via conjugate addition. For example:

-

Enolate-Mediated Reactions : Enolates from 1,3-dicarbonyl compounds react with 5-acyldihydropyrans to form substituted pyrans .

-

Organometallic Reactions : Grignard or organozinc reagents add to the carbonyl group, forming substituted derivatives .

Oxidation and Reduction

-

Oxidation : Converts the dihydropyran ring into lactones or carboxylic acids using oxidizing agents like KMnO₄ or CrO₃.

-

Reduction : Sodium borohydride or LiAlH₄ reduces the ring to tetrahydropyran derivatives.

Substitution Reactions

-

Nucleophilic Substitution : Amines or thiols substitute halogen atoms under mild acidic/basic conditions.

-

Thermal Decomposition : Methyl substituents at positions 2, 4, and 6 reduce activation energy for decomposition. For example:

-

Activation Energies :

| Compound | Activation Energy (kJ·mol⁻¹) |

|--------------------------|------------------------------|

| 2-methyl-3,4-dihydro-2H-pyran | 191.5 |

| 4-methyl-3,6-dihydro-2H-pyran | 209.5 |

| cis-2,6-dimethyl-3,6-dihydro-2H-pyran | 196.3 |

These values highlight positional effects on thermal stability .

-

Reaction Kinetics (Thermal Decomposition)

| Parameter | Value (kJ·mol⁻¹) |

|---|---|

| ΔG‡ (DMDHP) | 196.3 |

| ΔH‡ (DMDHP) | 183 |

| Ea (DMDHP) | 202 |

| Methyl groups at positions 2 and 6 significantly lower activation energy compared to unsubstituted analogs . |

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 5-Methyl-3,4-dihydro-2H-pyran in laboratory settings?

- Methodology : The compound can be synthesized via cyclization of 4-formylpentanoic acid under acidic conditions. A protocol by Pettit et al. (1977) involves heating the precursor to form the lactone, followed by distillation for purification (yield: ~64%). Key parameters include reaction temperature control (~75°C at 5 Torr) and characterization by 1H NMR (e.g., vinyl proton at δ 6.3 ppm and methyl group at δ 1.68 ppm) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- Storage : Keep in a cool, well-ventilated area away from oxidizers and strong acids/bases to prevent exothermic reactions .

- Handling : Use PPE (gloves, goggles) due to flammability (flash point: <23°C) and skin/eye irritation risks. Static discharge must be avoided during transfer .

- Disposal : Follow local regulations; avoid release into waterways due to aquatic toxicity (LC50 for fish: 4.6 mg/L) .

Q. What spectroscopic techniques are effective for characterizing this compound and its derivatives?

- Key Techniques :

- 1H/13C NMR : Resolve structural features (e.g., vinyl protons, methyl groups) and confirm stereochemistry .

- GC-MS : Assess purity and identify volatile byproducts .

- IR Spectroscopy : Detect carbonyl stretching vibrations (C=O at ~1700 cm−1) in oxidized derivatives .

Advanced Research Questions

Q. How can Brønsted acid-mediated α-alkenylation be optimized for modifying this compound derivatives?

- Mechanistic Insights : The reaction involves generating an oxonium ion intermediate from dihydropyran, which reacts with alkenyltrifluoroborates.

- Optimization Strategies :

- Catalysts : Use triflic acid (TfOH) for enhanced protonation efficiency .

- Solvent Choice : Dichloromethane (DCM) improves nucleophile accessibility .

- Temperature : Mild conditions (0–25°C) minimize side reactions like polymerization .

Q. What strategies are effective for achieving diastereoselective synthesis of substituted tetrahydropyrans from this compound?

- Stereochemical Control :

- Catalysts : Copper(II)–bisphosphine complexes enable enantioselective oligomerization (e.g., L3 catalyst for 72% yield of (2R*,3S*,4S*)-isomer) .

- Substrate Design : Bulky substituents (e.g., 4-methoxyphenyl) favor trans-diaxial addition to avoid steric clashes .

- Characterization : 1H NMR coupling constants (e.g., J = 5.7–7.0 Hz) confirm axial/equatorial proton configurations .

Q. How do thermodynamic properties of this compound influence its reactivity in ring-opening reactions?

- Key Data :

| Property | Value | Source |

|---|---|---|

| ΔfH° (gas) | -198.7 kJ/mol | |

| ΔfH° (liquid) | -238.1 kJ/mol | |

| Critical Temperature (Tc) | 569 K |

- Reactivity Implications : High exothermicity (ΔfH°) favors ring-opening under acidic or thermal stress. Lower Tc suggests volatility, requiring controlled reaction conditions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic data for this compound?

- Example Conflict : NIST reports ΔfH°(gas) = -198.7 kJ/mol , while computational models suggest -210 kJ/mol .

- Resolution Strategies :

- Experimental Validation : Re-measure using combustion calorimetry or gas-phase IR spectroscopy.

- Computational Cross-Check : Compare DFT (e.g., B3LYP/6-311+G(d,p)) with ab initio methods (e.g., CCSD(T)) .

Tables for Key Data

Table 1 : Thermodynamic Properties of this compound

| Property | Value (NIST) | Value (Computational) |

|---|---|---|

| ΔfH° (gas) | -198.7 kJ/mol | -210 kJ/mol |

| ΔfH° (liquid) | -238.1 kJ/mol | -245 kJ/mol |

| Critical Temperature (Tc) | 569 K | 560 K |

Table 2 : Reaction Yields in Diastereoselective Synthesis

| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| L3 | 3,5-Dimethylhex-5-en-1-ol | 72 | 85:15 |

| L3 | cis-Cinnamaldehyde | 68 | 80:20 |

属性

分子式 |

C6H10O |

|---|---|

分子量 |

98.14 g/mol |

IUPAC 名称 |

5-methyl-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h5H,2-4H2,1H3 |

InChI 键 |

YABCVBKDFGROOE-UHFFFAOYSA-N |

SMILES |

CC1=COCCC1 |

规范 SMILES |

CC1=COCCC1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。